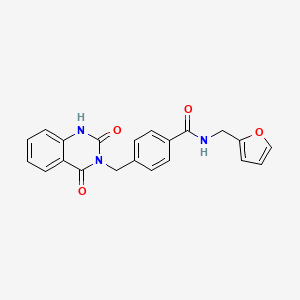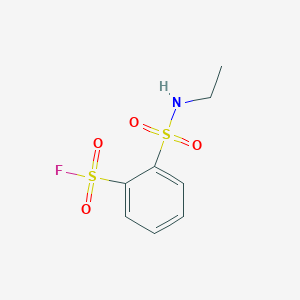![molecular formula C18H17N3O4 B2366432 N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide CAS No. 1436299-07-8](/img/structure/B2366432.png)
N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide, also known as ML289, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide is a compound that may be involved in various chemical synthesis processes, including the creation of bioactive molecules or as an intermediate in the production of pharmaceuticals. For instance, similar compounds have been used in the synthesis of acrylamide derivatives, which have applications ranging from corrosion inhibitors to potential pharmaceuticals. Such processes often utilize electrophilic cyanation reactions for the synthesis of various benzonitriles from aryl bromides, showcasing the versatility of cyano and nitro functional groups in organic synthesis (Anbarasan, Neumann, & Beller, 2011).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of similar compounds, such as 3-aryl-2-cyano acrylamide derivatives, has shown that these materials can exhibit different optical properties based on their molecular structure and stacking mode. This property is significant for developing new materials for optoelectronic applications, where the ability to change luminescent properties through mechanical stimuli is valuable. Such studies underline the potential of this compound and related compounds in the development of smart materials and sensors (Song et al., 2015).
Bioactive Constituent Studies
Compounds with similar structures have been isolated from natural sources and evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. This area of research is crucial for the discovery of new drugs and therapeutic agents. By studying the bioactive properties of such compounds, researchers can identify potential applications in treating various diseases or conditions. The exploration of natural and synthetic compounds alike contributes to our understanding of their potential therapeutic benefits and mechanisms of action (Atta-ur-rahman et al., 1997).
Analytical and Detection Methods
The development of analytical methods to quantify and detect this compound and similar compounds in various matrices is an important research application. These methods are essential for quality control, pharmacokinetic studies, and environmental monitoring. For example, spectrophotometric techniques and other analytical methodologies enable the precise measurement of drug concentrations in pharmaceutical formulations, ensuring their safety and efficacy (Rangappa, Nagaraja, & Murthy, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide involves its interaction with its targets, leading to the formation of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are involved in the synthesis of various heterocyclic compounds .
Result of Action
It is known that cyanoacetamide derivatives have diverse biological activities .
Propriétés
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-17-8-3-2-7-15(17)16(12-19)20-18(22)10-9-13-5-4-6-14(11-13)21(23)24/h2-8,11,16H,9-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNCCOPSITUQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
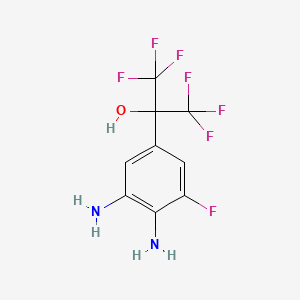
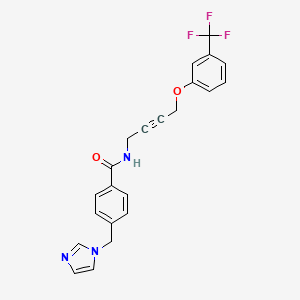

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)
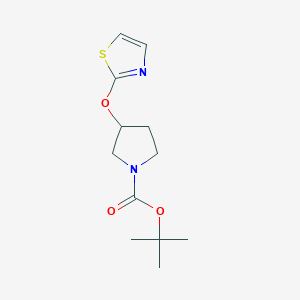
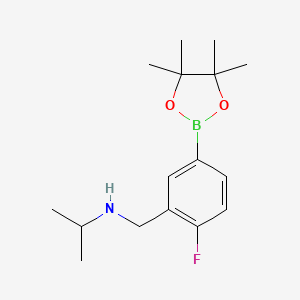

![2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride](/img/structure/B2366364.png)
